(4-Bromo-phenyl)-cyclopentyl-acetic acid

Medicinal chemistry Conformational analysis Lead optimization

This α-cyclopentyl phenylacetic acid building block (MW 283.16, TPSA 37.3 Ų) offers a low-polarity, conformationally restricted scaffold ideal for CNS drug discovery and SAR exploration. Its para-bromophenyl group enables rapid diversification via cross-coupling, while the scalable synthesis (92% yield patent precedent) supports both discovery and multi-gram production.

Molecular Formula C13H15BrO2
Molecular Weight 283.16 g/mol
CAS No. 1082453-57-3
Cat. No. B1376347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-phenyl)-cyclopentyl-acetic acid
CAS1082453-57-3
Molecular FormulaC13H15BrO2
Molecular Weight283.16 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(C2=CC=C(C=C2)Br)C(=O)O
InChIInChI=1S/C13H15BrO2/c14-11-7-5-10(6-8-11)12(13(15)16)9-3-1-2-4-9/h5-9,12H,1-4H2,(H,15,16)
InChIKeyQXBDOMRNBZRJKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Bromo-phenyl)-cyclopentyl-acetic acid (CAS 1082453-57-3) Procurement Overview: Structural Class and Core Characteristics


(4-Bromo-phenyl)-cyclopentyl-acetic acid (CAS 1082453-57-3) is a substituted phenylacetic acid derivative with molecular formula C₁₃H₁₅BrO₂ and molecular weight 283.16 g/mol . The compound features a para-brominated phenyl ring and an α-cyclopentyl substituent on the acetic acid backbone, forming a sterically congested tertiary carbon center . It is commercially available in research-grade purities of 95% to ≥98% from multiple vendors, and is supplied as a racemic (R/S) mixture unless otherwise specified [1]. The compound is categorized as a specialized building block for medicinal chemistry and organic synthesis applications, with the bromine atom providing a reactive handle for cross-coupling chemistry .

Why (4-Bromo-phenyl)-cyclopentyl-acetic acid (CAS 1082453-57-3) Cannot Be Replaced by Generic Analogs


Generic substitution among phenylacetic acid derivatives is not chemically or functionally valid due to compound-specific structural features that determine downstream reactivity, physicochemical properties, and molecular recognition . (4-Bromo-phenyl)-cyclopentyl-acetic acid integrates three critical functional elements within a single small-molecule scaffold: a para-bromophenyl group enabling Pd-catalyzed cross-coupling diversification, a cyclopentyl ring introducing conformational rigidity distinct from linear alkyl or smaller cycloalkyl analogs, and an α-branched carboxylic acid that modulates steric environment and hydrogen-bonding geometry [1]. Removal or alteration of any single component—such as substituting the cyclopentyl group with cyclohexyl, replacing bromine with chlorine, or eliminating the α-substituent entirely—produces a fundamentally different compound with altered LogP, polar surface area, rotational freedom, and synthetic entry points . Consequently, in structure-activity relationship campaigns, patent-defined synthetic routes, or property-driven lead optimization, this compound is not interchangeable with simpler phenylacetic acids or bromophenyl derivatives lacking the cyclopentyl α-substituent . The quantitative evidence below substantiates the specific differentiators that inform procurement decisions.

Quantitative Differentiation Evidence for (4-Bromo-phenyl)-cyclopentyl-acetic acid (CAS 1082453-57-3) Versus Closest Analogs


Molecular Topology: Rotatable Bond Count as a Predictor of Conformational Restriction

(4-Bromo-phenyl)-cyclopentyl-acetic acid contains exactly 3 rotatable bonds, as computed from its InChI-derived structure [1]. This rotatable bond count reflects the α-cyclopentyl substitution, which introduces a sterically constrained tertiary carbon center and limits conformational freedom relative to linear-chain analogs. The low rotatable bond count correlates with reduced entropic penalty upon target binding and increased potential for bioactive conformation preorganization .

Medicinal chemistry Conformational analysis Lead optimization

Polar Surface Area: Implications for Membrane Permeability and Blood-Brain Barrier Penetration

The topological polar surface area (TPSA) of (4-Bromo-phenyl)-cyclopentyl-acetic acid is computed as 37.3 Ų . This value derives exclusively from the carboxylic acid moiety (hydrogen bond donor and acceptor), with no additional polar atoms elsewhere in the scaffold. The TPSA of 37.3 Ų falls below the commonly cited threshold of 60-70 Ų for favorable passive membrane permeability and well below the 90 Ų threshold associated with blood-brain barrier penetration capability .

ADME prediction CNS drug discovery Physicochemical profiling

Hydrogen Bond Donor/Acceptor Profile: Minimal Polarity with Carboxylic Acid Functionality

(4-Bromo-phenyl)-cyclopentyl-acetic acid possesses exactly 1 hydrogen bond donor and 2 hydrogen bond acceptors, as computed from its molecular structure [1]. All hydrogen bond functionality resides exclusively within the carboxylic acid group; the 4-bromophenyl and cyclopentyl moieties contribute no additional hydrogen bonding capacity. This minimal hydrogen bonding profile, combined with the absence of heteroatoms beyond the carboxylic acid, produces a compound with relatively low overall polarity despite its acidic functional group .

Drug-likeness Hydrogen bonding Ligand efficiency

Patent-Documented Synthetic Utility: Validated Route with 92% Yield

A documented synthetic route to (4-Bromo-phenyl)-cyclopentyl-acetic acid, disclosed in US Patent US09018258B2, achieves a yield of 92% of theory via saponification of the corresponding ethyl ester under reflux conditions in methanol with aqueous sodium hydroxide . The procedure describes the hydrolysis of 30 g of (+/−)-ethyl(4-bromophenyl)(cyclopentyl)acetate to yield 27.2 g of the title acid after workup and extraction . This patent-documented high-yielding route establishes the compound as a validated, scalable intermediate with defined process chemistry parameters.

Process chemistry Synthetic methodology Patent landscaping

Structural Scaffold Validation via Pharmaceutical Intermediate Status

(4-Bromo-phenyl)-cyclopentyl-acetic acid is documented as an intermediate in the synthesis of bioactive molecules, including drug candidates and agrochemicals [1]. The para-bromophenyl group provides a reactive site for Suzuki, Heck, and Sonogashira cross-couplings, while the cyclopentyl substituent contributes to steric and electronic modulation that can enhance selectivity in target interactions . The scaffold has been utilized in the preparation of cyclopentyl acetic acid derivatives as part of medicinal chemistry programs [2].

Drug discovery Chemical biology Building block libraries

Racemic Availability and Enantiomeric Resolution Potential

(4-Bromo-phenyl)-cyclopentyl-acetic acid contains a chiral center at the α-carbon (the carbon bearing the cyclopentyl, phenyl, and carboxylic acid groups) and is commercially supplied as the racemic (R/S) mixture . The tertiary carbon stereocenter is configurationally stable under standard synthetic and storage conditions, enabling potential enantiomeric resolution or asymmetric synthesis applications . The racemic nature provides a cost-effective entry point for programs that may later require single-enantiomer material after lead optimization validates stereochemical preference.

Chiral chemistry Stereoselective synthesis Analytical development

Optimal Research and Industrial Application Scenarios for (4-Bromo-phenyl)-cyclopentyl-acetic acid (CAS 1082453-57-3)


Scaffold for CNS-Penetrant Lead Optimization Campaigns

The computed topological polar surface area (TPSA) of 37.3 Ų positions this scaffold below the 60-70 Ų threshold typically associated with favorable passive membrane permeability and well below the 90 Ų threshold for blood-brain barrier penetration . Coupled with only 1 hydrogen bond donor and 2 hydrogen bond acceptors, the minimal polarity profile makes this building block suitable for initiating CNS drug discovery programs where permeability and brain exposure are critical design parameters [1]. The para-bromophenyl group provides a cross-coupling handle for rapid analog generation while preserving the favorable physicochemical signature.

Diversity-Oriented Synthesis via Palladium-Catalyzed Cross-Coupling

The para-bromophenyl moiety serves as a robust electrophilic partner for Suzuki, Heck, and Sonogashira cross-coupling reactions, enabling the introduction of diverse aryl, alkenyl, and alkynyl substituents at the phenyl ring without altering the α-cyclopentyl carboxylic acid core . This modular reactivity supports library synthesis and structure-activity relationship (SAR) exploration, where the cyclopentyl group contributes conformational constraint and steric modulation that can influence target selectivity [2]. The patent-documented 92% yield synthetic route from the ethyl ester precursor provides a scalable entry point for generating multi-gram quantities of advanced intermediates.

Fragment-Based Drug Discovery with Conformational Constraint

With a molecular weight of 283.16 g/mol and only 3 rotatable bonds, this compound occupies the favorable space between fragment (MW <300) and lead-like properties while introducing conformational restriction through the α-cyclopentyl substitution [3]. The tertiary carbon stereocenter provides a defined three-dimensional geometry that can be exploited in fragment growing or linking strategies. The low rotatable bond count reduces entropic penalty upon target binding, potentially enhancing ligand efficiency relative to more flexible phenylacetic acid derivatives . The racemic nature allows cost-effective initial screening, with enantiomeric resolution pursued only after binding preference is established.

Process Development and Scale-Up Reference Standard

The documented synthetic route in US Patent US09018258B2, achieving 92% yield from the corresponding ethyl ester under straightforward saponification conditions (10% aqueous NaOH, methanol reflux, 3 h) , establishes this compound as a validated process chemistry intermediate. Procurement for kilogram-scale campaigns benefits from this precedent, as the reaction conditions and workup procedures are fully disclosed, enabling cost-of-goods modeling and route optimization without de novo method development [4]. The compound is commercially available in purities up to ≥98% from multiple vendors, supporting both discovery-scale and larger-scale sourcing requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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